molecular formula C10H12Cl2FN3S B1435251 (E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride CAS No. 1274948-27-4

(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride

Cat. No.: B1435251
CAS No.: 1274948-27-4
M. Wt: 296.19 g/mol
InChI Key: QLUVMRZWJTVZIB-JSSTZBRYSA-N
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Description

(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a chloro-fluorophenyl group, and a methylideneamine moiety. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride typically involves multi-step organic reactions. One common approach is the condensation reaction between an ethylsulfanyl-containing amine and a chloro-fluorophenyl aldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine moiety can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, the presence of reactive functional groups allows it to form covalent bonds with target molecules, leading to the disruption of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-4-fluorophenyl)methylidene]amine hydrochloride
  • (E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-bromo-6-fluorophenyl)methylidene]amine hydrochloride

Uniqueness

The unique combination of the ethylsulfanyl group, chloro-fluorophenyl group, and methylideneamine moiety in (E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride distinguishes it from similar compounds

Properties

IUPAC Name

ethyl N'-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN3S.ClH/c1-2-16-10(13)15-14-6-7-8(11)4-3-5-9(7)12;/h3-6H,2H2,1H3,(H2,13,15);1H/b14-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUVMRZWJTVZIB-JSSTZBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NN=CC1=C(C=CC=C1Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS/C(=N\N=C\C1=C(C=CC=C1Cl)F)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride
Reactant of Route 2
(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride
Reactant of Route 3
(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride
Reactant of Route 4
(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride
Reactant of Route 5
(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride
Reactant of Route 6
(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride

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